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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

Cat. No.: B136292 Get Quote

Technical Guide: 3-Chlorothiophene-2-
carboxamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound belonging to the

thiophene carboxamide class of molecules. Thiophene and its derivatives are recognized as

important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The

presence of the chlorine atom and the carboxamide functional group on the thiophene ring is

expected to modulate the compound's physicochemical properties and biological activity,

making it a molecule of interest for further investigation in drug discovery and materials

science. This document provides a comprehensive overview of its chemical properties, a

detailed potential synthesis protocol, and an analysis of its potential biological significance

based on related structures.

Chemical and Physical Properties
3-Chlorothiophene-2-carboxamide is a solid at room temperature with the following

properties:
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Property Value Reference

CAS Number 147123-68-0 [1]

Molecular Formula C₅H₄ClNOS [1]

Molecular Weight 161.61 g/mol [1]

Melting Point 105 °C

Appearance
White to off-white crystalline

solid (Expected)

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF, and alcohols.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-Chlorothiophene-2-
carboxamide is not readily available in the literature, a plausible and commonly employed

synthetic route involves the amidation of 3-chlorothiophene-2-carboxylic acid. A high-level

three-step synthesis has been reported, starting from an unspecified precursor.

A potential synthetic workflow is outlined below:

Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid Step 2: Amidation

3-Hydroxy-2-
methoxycarbonylthiophene Reflux

Phosphorus pentachloride (PCl₅)
in Carbon tetrachloride

Water 3-Chlorothiophene-2-
carboxylic acid

3-Chlorothiophene-2-
carboxylic acid

Reaction

SOCl₂ or EDC/HOBt,
then NH₄OH or NH₃

3-Chlorothiophene-2-
carboxamide

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 3-Chlorothiophene-2-carboxamide.

Experimental Protocol: Synthesis of 3-Chlorothiophene-
2-carboxylic acid (Precursor)
This protocol is adapted from the known synthesis of the precursor carboxylic acid.

Materials:

3-Hydroxy-2-methoxycarbonyl-thiophene

Phosphorus pentachloride (PCl₅)

Carbon tetrachloride (CCl₄), absolute

Sodium bicarbonate (NaHCO₃)

Activated carbon

Hydrochloric acid (HCl)

Water (H₂O)

Procedure:

Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and

bring the solution to a boil.

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon

tetrachloride dropwise over 3 hours.

Reflux the mixture for 13 hours.

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness

under vacuum.

Cool the residue and cautiously add 450 mL of water dropwise.
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Heat the mixture to boiling and then allow it to cool.

Filter the resulting precipitate under suction.

Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

Filter the hot solution to remove the activated carbon.

Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

Collect the 3-chlorothiophene-2-carboxylic acid by filtration. The expected melting point is

185-186 °C.

Experimental Protocol: Amidation of 3-Chlorothiophene-
2-carboxylic acid
This is a general procedure for the amidation of a carboxylic acid.

Method 1: Using Thionyl Chloride

Materials:

3-Chlorothiophene-2-carboxylic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM) or toluene

Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

Procedure:

Suspend 3-chlorothiophene-2-carboxylic acid in an excess of thionyl chloride.

Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-

chlorothiophene-2-carbonyl chloride.
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Dissolve the crude acid chloride in an anhydrous solvent such as DCM or toluene.

Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with

vigorous stirring, or bubble ammonia gas through the solution.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 3-
chlorothiophene-2-carboxamide.

Method 2: Using Coupling Reagents

Materials:

3-Chlorothiophene-2-carboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

Anhydrous N,N-dimethylformamide (DMF)

Ammonium chloride (NH₄Cl)

Diisopropylethylamine (DIPEA)

Procedure:

Dissolve 3-chlorothiophene-2-carboxylic acid in anhydrous DMF.

Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room

temperature for 30 minutes.

Add ammonium chloride (1.5 equivalents) followed by DIPEA (2.5 equivalents).
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Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to afford 3-chlorothiophene-2-
carboxamide.

Spectroscopic Properties (Predicted)
As experimental spectroscopic data for 3-Chlorothiophene-2-carboxamide is not readily

available, the following are predicted characteristics based on its structure and data from

similar compounds.

¹H NMR Spectroscopy
Proton

Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

Thiophene H-4 ~7.1 - 7.3 Doublet J ≈ 5-6

Thiophene H-5 ~7.5 - 7.7 Doublet J ≈ 5-6

Amide -NH₂ ~5.5 - 7.5 (broad) Singlet -

The thiophene protons will appear as two doublets in the aromatic region. The amide protons

will likely appear as a broad singlet, and its chemical shift can be highly dependent on the

solvent and concentration.

¹³C NMR Spectroscopy
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Carbon Predicted Chemical Shift (ppm)

Thiophene C-2 ~162 - 165

Thiophene C-3 ~128 - 132

Thiophene C-4 ~125 - 128

Thiophene C-5 ~130 - 134

Carbonyl C=O ~165 - 170

The carbonyl carbon will be in the downfield region typical for amides. The thiophene carbons

will resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon

attached to the carboxamide group being significantly influenced by these substituents.

IR Spectroscopy
Functional Group

Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch 3100 - 3500
Strong, Broad (two bands for

primary amide)

C=O Stretch (Amide I) 1630 - 1695 Strong

N-H Bend (Amide II) 1550 - 1640 Medium

C-N Stretch 1350 - 1450 Medium

C-Cl Stretch 600 - 800 Medium-Strong

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and

C=O stretching vibrations of the primary amide group.

Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 161 and an [M+2]⁺ peak at m/z 163 with an approximate intensity ratio of 3:1, which is

characteristic of a compound containing one chlorine atom.
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Predicted Fragmentation Pattern:

Loss of NH₂: A significant fragment at m/z 145 corresponding to the [M-NH₂]⁺ acylium ion.

Loss of CONH₂: A fragment at m/z 117 corresponding to the [M-CONH₂]⁺ chlorothiophene

radical cation.

Loss of Cl: A fragment at m/z 126 corresponding to the [M-Cl]⁺ ion.

Potential Biological Activities and Applications
While there is no specific biological data for 3-Chlorothiophene-2-carboxamide, the

thiophene carboxamide scaffold is prevalent in many biologically active compounds. Research

on structurally related molecules suggests potential applications in the following areas:

Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as

potential anticancer agents. They have been shown to act through various mechanisms,

including the inhibition of kinases and tubulin polymerization. The specific substitution pattern

on the thiophene ring and the nature of the amide substituent are crucial for activity.

Antimicrobial Activity: Thiophene-based compounds have a long history as antimicrobial

agents. Thiophene carboxamides have been reported to exhibit antibacterial and antifungal

properties. The chlorine substituent may enhance this activity.

Antiviral Activity: Some heterocyclic carboxamides, including thiophene derivatives, have

been identified as inhibitors of viral replication, for instance, against norovirus.

Enzyme Inhibition: The thiophene ring can act as a bioisostere for a phenyl ring, and

thiophene carboxamides have been designed as inhibitors for various enzymes implicated in

disease.

It is important to note that these are potential applications based on the broader class of

thiophene carboxamides, and the specific biological profile of 3-Chlorothiophene-2-
carboxamide would need to be determined through experimental studies.

Conclusion
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3-Chlorothiophene-2-carboxamide is a readily accessible synthetic building block with

potential for further chemical modification and biological evaluation. The synthetic routes

outlined provide a practical approach for its preparation in a laboratory setting. Based on the

known bioactivities of related thiophene carboxamides, this compound represents a valuable

starting point for the design and discovery of new therapeutic agents. Further research is

warranted to fully elucidate its spectroscopic properties, reactivity, and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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